molecular formula C9H8N2O3 B2551002 1-Methyl-5-nitroindolin-2-one CAS No. 20870-89-7

1-Methyl-5-nitroindolin-2-one

Cat. No. B2551002
CAS RN: 20870-89-7
M. Wt: 192.174
InChI Key: QQYDOWGHCYCEQF-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroindolin-2-one is a compound that has been synthesized and studied for its potential antibacterial properties . It is a hybrid of indolin-2-one and nitroimidazole . The molecular formula of 1-Methyl-5-nitroindolin-2-one is C9H8N2O3 .


Synthesis Analysis

The synthesis of 1-Methyl-5-nitroindolin-2-one involves the creation of a hybrid of indolin-2-one and nitroimidazole . In the study, 11 indolin-2-one compounds were synthesized, and six derivatives of this compound were further designed and synthesized to enhance its efficacy .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitroindolin-2-one consists of a nitro group on the C-5 position of indolin-2-one . The average mass of the molecule is 176.172 Da .

Scientific Research Applications

Antibacterial Agent Against Drug-Resistant Bacteria

“1-Methyl-5-nitroindolin-2-one” has been found to be effective against drug-resistant bacteria . It’s a hybrid of indolin-2-one and nitroimidazole that has shown remarkable antibacterial activities against Staphylococcus aureus strains . This compound has been used to combat the growing crisis of antibiotic resistance .

Inhibitor of Topoisomerase IV

This compound has been found to inhibit topoisomerase IV, an essential enzyme for DNA replication . The inhibition of DNA decatenation in the presence of “1-Methyl-5-nitroindolin-2-one” has been confirmed with an activity comparable to ciprofloxacin, a known inhibitor of this enzyme .

Reductive Bioactivation Leading to Damaging Reactive Species

“1-Methyl-5-nitroindolin-2-one” has been found to have significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This leads to the formation of damaging reactive species .

Potent Activities Against Aerobic Bacteria

A recent study of nitroimidazoles linked to an indolin-2-one substituent revealed potent activities against aerobic bacteria . This suggests a different mode of action compared to classic nitroimidazoles .

Impairment of Resistance Development

The dual mode of action of “1-Methyl-5-nitroindolin-2-one” impairs resistance development . Given the clinical application of this compound class, the new mechanism could be a starting point to mitigate resistance .

Treatment of Infections Caused by Anaerobic or Microaerophilic Gut Bacteria

Nitroimidazoles, including “1-Methyl-5-nitroindolin-2-one”, are used in the treatment of infections caused by anaerobic or microaerophilic gut bacteria such as pathogenic Heliobacter pylori and Clostridium dificile .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-5-nitroindolin-2-one is the topoisomerase IV, an essential enzyme for DNA replication . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for many antibacterial agents .

Mode of Action

1-Methyl-5-nitroindolin-2-one: interacts with its target, topoisomerase IV, by inhibiting the decatenation of DNA, a process that is crucial for DNA replication . This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . Additionally, 1-Methyl-5-nitroindolin-2-one undergoes in vivo reduction, facilitated by its significantly increased redox potentials compared to classic 5-nitroimidazoles . This reduction leads to the formation of reactive species that cause damage to DNA and proteins .

Biochemical Pathways

The action of 1-Methyl-5-nitroindolin-2-one affects the DNA replication pathway in bacteria, specifically by inhibiting the function of topoisomerase IV . This results in the disruption of DNA replication, leading to cell death . The compound also induces the formation of reactive species that can cause oxidative stress and cellular damage .

Pharmacokinetics

The pharmacokinetic properties of 1-Methyl-5-nitroindolin-2-one It is known that the compound has a significantly increased redox potential, which facilitates its in vivo reduction . This property likely impacts the compound’s bioavailability, but further studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of 1-Methyl-5-nitroindolin-2-one action is the inhibition of bacterial growth. It has been shown to be effective against Staphylococcus aureus strains, including MRSA ATCC 33591 . It also demonstrates potency against Gram-negative bacteria and VRE strain . The compound’s bactericidal activity has been confirmed through time-killing curve experiments .

properties

IUPAC Name

1-methyl-5-nitro-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYDOWGHCYCEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitroindolin-2-one

Synthesis routes and methods I

Procedure details

2 g 1-methyl-1,3-dihydro-indol-2-one are dissolved in 10 ml concentrated sulphuric acid and cooled to 0° C. To this is added dropwise a solution of 620 μl concentrated nitric acid in 2 ml concentrated sulphuric acid and the mixture is stirred for 30 minutes. Then it is poured onto 50 g ice, stirred for 1 hour, the solid is removed by suction filtering and dried in vacuo.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
620 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (100 mg, 0.44 mmol), Pd2(dba)3 (20 mg, 0.022 mmol), 2-(di-tert-butylphosphino)biphenyl (13 mg, 0.044 mmol) and triethylamine (91 μl, 0.66 mmol) in toluene was heated at 80° C. for 3 h. The reaction was 78% complete by NMR.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
91 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

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